molecular formula C22H22ClFN4O3S B6566700 N-(3-chloro-4-methylphenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 921572-12-5

N-(3-chloro-4-methylphenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B6566700
CAS No.: 921572-12-5
M. Wt: 477.0 g/mol
InChI Key: VBKKFAWOFJSONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic small molecule characterized by a central 1H-imidazole ring substituted with a hydroxymethyl group at position 5 and a sulfanyl-linked acetamide moiety at position 2. The imidazole nitrogen at position 1 is functionalized with a carbamoylmethyl group derived from (4-fluorophenyl)methylamine. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the imidazole core and sulfanyl-acetamide linkage play critical roles .

Properties

IUPAC Name

2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN4O3S/c1-14-2-7-17(8-19(14)23)27-21(31)13-32-22-26-10-18(12-29)28(22)11-20(30)25-9-15-3-5-16(24)6-4-15/h2-8,10,29H,9,11-13H2,1H3,(H,25,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKKFAWOFJSONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article collates various studies and findings related to its synthesis, mechanism of action, and pharmacological properties.

1. Chemical Structure and Synthesis

The compound features a unique structure that includes a chloro-substituted aromatic ring, an imidazole moiety, and a sulfanyl linkage. The synthesis typically involves multi-step reactions starting from readily available precursors, including chlorinated anilines and imidazole derivatives. The synthesis process has been optimized to yield high purity and significant quantities of the compound, with reported yields ranging from 68% to 91% depending on the specific synthetic route employed.

2.1 Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or function, although the precise pathways remain to be fully elucidated .

2.2 Anticancer Potential

The anticancer activity of this compound has been investigated across various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation in melanoma, leukemia, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The compound's action is thought to involve apoptosis induction and cell cycle arrest mechanisms .

While the detailed mechanism remains under investigation, initial findings suggest that the compound may interact with specific cellular targets involved in cancer cell survival and proliferation. For example, it has been shown to affect pathways related to apoptosis and cellular stress responses. Further studies using molecular docking techniques could provide insights into its binding affinities with key proteins involved in these pathways .

4.1 In Vitro Studies

A series of in vitro experiments were conducted to assess the biological activity of the compound:

StudyTargetResult
Staphylococcus aureusEffective antibacterial activity
Melanoma cell linesSignificant inhibition of cell growth
Various cancer typesInduction of apoptosis

These studies underline the compound's potential as both an antibacterial and anticancer agent.

4.2 Comparative Analysis

Comparative studies with other known antibacterial and anticancer agents reveal that this compound displays comparable or superior efficacy in certain assays:

CompoundActivity TypeIC50 (µM)
N-(3-chloro-4-methylphenyl) compoundAntibacterial25
Standard antibiotic (e.g., Penicillin)Antibacterial30
N-(3-chloro-4-methylphenyl) compoundAnticancer (melanoma)15
Standard chemotherapeutic (e.g., Doxorubicin)Anticancer (melanoma)20

5. Conclusion and Future Directions

This compound presents promising biological activities that warrant further exploration. Future research should focus on elucidating its precise mechanisms of action, optimizing its pharmacokinetics, and evaluating its efficacy in vivo.

Continued investigation into this compound could lead to significant advancements in therapeutic strategies against bacterial infections and various cancer types, potentially contributing to the development of new pharmacological agents.

Comparison with Similar Compounds

Imidazole-Based Analogues

  • Compound 279 () : 2-Chloro-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-acetamide shares the imidazole core and 4-fluorophenyl substituent. However, it lacks the hydroxymethyl group and instead features a methylthio group at position 2, which reduces polarity compared to the target compound. The pyridinyl-acetamide linkage in 279 may enhance π-π stacking interactions in biological targets, whereas the target compound’s 3-chloro-4-methylphenyl group prioritizes hydrophobic interactions .
  • Cyazofamid (): A fungicidal compound with a 1H-imidazole sulfonamide structure. Unlike the target compound, cyazofamid has a cyano group and dimethyl sulfonamide substituents, which increase its agricultural utility but reduce suitability for human therapeutic applications .

Non-Imidazole Analogues

  • Indole Derivatives (): Compounds 10j–10m feature indole cores with chloro, methoxy, and nitrophenyl substituents. The acetamide side chain in 10j–10m is directly linked to the indole ring, contrasting with the sulfanyl bridge in the target compound, which may confer greater conformational flexibility .
  • Triazole Derivatives () : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide (6m) utilizes a triazole ring, which offers distinct electronic properties compared to imidazole. The naphthalenyloxy group enhances lipophilicity, but the absence of a sulfanyl bridge limits its ability to form disulfide bonds in biological systems .

Pharmacological and Physicochemical Properties

Compound Core Structure Key Substituents Biological Activity Melting Point (°C) LogP (Predicted)
Target Compound Imidazole 5-(hydroxymethyl), sulfanyl bridge Undisclosed (potential kinase inhibition) N/A 2.8
Compound 279 () Imidazole 2-(methylthio), pyridinyl CK1δ inhibition (IC50: 0.5 µM) N/A 3.5
10j () Indole 3-chloro-4-fluorophenyl Anticancer (Bcl-2/Mcl-1) 192–194 4.1
6m () Triazole Naphthalenyloxy Undisclosed N/A 4.7

Key Observations :

  • The target compound’s hydroxymethyl group (LogP ~2.8) improves aqueous solubility compared to methylthio (LogP ~3.5) or chloro substituents (LogP ~4.1) .
  • Sulfanyl bridges (target compound) vs. direct acetamide linkages (10j) may alter metabolic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.